molecular formula C12H24 B089596 2,2,4,6,6-PENTAMETHYL-3-HEPTENE CAS No. 123-48-8

2,2,4,6,6-PENTAMETHYL-3-HEPTENE

Cat. No.: B089596
CAS No.: 123-48-8
M. Wt: 168.32 g/mol
InChI Key: NBUMCEJRJRRLCA-UHFFFAOYSA-N
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Description

2,2,4,6,6-PENTAMETHYL-3-HEPTENE is an organic compound with the molecular formula C12H24. It is a branched-chain hydrocarbon and a member of the alkene family, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain. This compound is known for its unique structure, which includes five methyl groups attached to the heptene backbone, making it highly branched and sterically hindered .

Mechanism of Action

Target of Action

It has been shown to exhibit potent antibacterial activity against gram-positive bacteria , suggesting that its targets may be bacterial cell components.

Mode of Action

It has been shown to have a radical mechanism of action . This suggests that it may interact with its targets by donating or accepting electrons, leading to the formation of radicals that can disrupt cellular processes.

Biochemical Pathways

Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

The result of the action of 3-Heptene, 2,2,4,6,6-pentamethyl- is the inhibition of growth in Gram-positive bacteria . This suggests that the compound’s action leads to bactericidal or bacteriostatic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE can be synthesized through various methods. One common approach involves the reaction of alkynes with isobutene alcohol under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature and pressure to ensure the correct formation of the double bond and the attachment of the methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the polymerization of alkenes followed by selective hydrogenation and isomerization processes. These methods are designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Halogenation reactions may use reagents such as chlorine or bromine under UV light or heat.

Major Products Formed:

Scientific Research Applications

2,2,4,6,6-PENTAMETHYL-3-HEPTENE has several applications in scientific research:

Comparison with Similar Compounds

    2,2,4,6,6-Pentamethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.

    2,2,4,6,6-Pentamethyl-3-hexene: A similar alkene with one fewer carbon atom in the chain.

    2,2,4,6,6-Pentamethyl-3-octene: An alkene with one additional carbon atom in the chain.

Uniqueness: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE is unique due to its specific combination of a double bond and extensive branching. This structure imparts distinct steric and electronic properties, influencing its reactivity and interactions in ways that differ from its saturated or less-branched analogs .

Properties

CAS No.

123-48-8

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,2,4,6,6-pentamethylhept-3-ene

InChI

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3

InChI Key

NBUMCEJRJRRLCA-UHFFFAOYSA-N

SMILES

CC(=CC(C)(C)C)CC(C)(C)C

Isomeric SMILES

C/C(=C\C(C)(C)C)/CC(C)(C)C

Canonical SMILES

CC(=CC(C)(C)C)CC(C)(C)C

27656-49-1
123-48-8

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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